1-Cyanopiperazine

Catalog No.
S3418148
CAS No.
34065-01-5
M.F
C5H9N3
M. Wt
111.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyanopiperazine

CAS Number

34065-01-5

Product Name

1-Cyanopiperazine

IUPAC Name

piperazine-1-carbonitrile

Molecular Formula

C5H9N3

Molecular Weight

111.15 g/mol

InChI

InChI=1S/C5H9N3/c6-5-8-3-1-7-2-4-8/h7H,1-4H2

InChI Key

DJDBLBBSUAQYAA-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C#N

Canonical SMILES

C1CN(CCN1)C#N

1-Cyanopiperazine is an organic compound characterized by the presence of a piperazine ring substituted with a cyano group at the first position. Its molecular formula is C5_5H9_9N3_3, and it has a molecular weight of 113.14 g/mol. The compound is classified under the category of piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The cyano group introduces unique reactivity, making 1-cyanopiperazine a valuable scaffold in the development of pharmaceuticals and chemical probes .

Typical of piperazine derivatives due to its functional groups. Key reactions include:

  • Acylation: The amine groups in 1-cyanopiperazine can react with acyl halides or acid anhydrides to form amides, allowing for the introduction of diverse functional groups onto the ring .
  • Alkylation: Alkyl halides can be used to alkylate the amine groups, substituting hydrogen atoms with alkyl chains, which modifies the compound's properties and reactivity .
  • N-Oxidation: This reaction involves oxidizing agents like peracids or hydrogen peroxide, leading to the formation of N-oxides from the amine groups .
  • Coordination Chemistry: The compound can act as a ligand in coordination complexes with metal ions, enhancing its utility in various catalytic processes .

1-Cyanopiperazine exhibits significant biological activity, particularly as a covalent inhibitor of deubiquitinating enzymes (DUBs). Research indicates that it can selectively inhibit UCHL1, a deubiquitinating enzyme implicated in various diseases, including cancer and neurodegenerative disorders . The compound’s ability to form covalent bonds with target proteins enhances its specificity and potency as a therapeutic agent.

The synthesis of 1-cyanopiperazine can be achieved through several methods:

  • Direct Cyanation: This method involves the reaction of piperazine with cyanogen bromide or sodium cyanide under controlled conditions to introduce the cyano group.
  • Substitution Reactions: Starting from piperazine derivatives, substitution reactions can be performed to introduce the cyano group at the desired position.
  • Multi-step Synthesis: More complex synthetic routes may involve several steps, including protection-deprotection strategies and coupling reactions to achieve higher yields and purity .

1-Cyanopiperazine has several applications in medicinal chemistry and pharmacology:

  • Pharmaceutical Development: It serves as a scaffold for designing new drugs targeting DUBs and other proteins involved in cellular regulation.
  • Chemical Probes: Due to its reactivity, it is used as a chemical probe in biochemical assays to study protein interactions and functions.
  • Research Tool: It aids in understanding ubiquitin-proteasome pathways and their implications in diseases such as cancer and neurodegeneration .

Studies have shown that 1-cyanopiperazine interacts specifically with UCHL1, leading to conformational changes that enhance its inhibitory effects. The structural analysis reveals that modifications around the cyano group can significantly influence binding affinity and selectivity towards different DUBs. This specificity is crucial for developing targeted therapies with minimal off-target effects .

Several compounds share structural similarities with 1-cyanopiperazine. Here are some notable examples:

Compound NameStructure TypeKey Features
PiperazineSix-membered ringBasic structure; serves as a precursor
2-CyanopiperazineSimilar piperazineContains cyano group at position two
1-BenzylpiperazineSubstituted piperazineContains benzyl group; used in psychoactive drugs
N-MethylpiperazineMethylated piperazineMethyl substitution affects biological activity
N-CyanopyrrolidineFive-membered ringSimilar reactivity; used as enzyme inhibitors

1-Cyanopiperazine stands out due to its specific inhibition of UCHL1, which is not as pronounced in other similar compounds. Its unique reactivity profile allows for targeted therapeutic applications that are not readily achievable with other piperazine derivatives .

Palladium-catalyzed cyclization has emerged as a robust method for constructing the piperazine core while simultaneously introducing functional groups such as the cyano moiety. A seminal approach involves the use of Buchwald-Hartwig amination to facilitate intramolecular C–N bond formation. For instance, a Pd(OAc)₂/Xantphos catalyst system enables the coupling of β-cyanoamine precursors with aryl halides, yielding 1-cyanopiperazine derivatives under mild conditions. Key to this method is the stabilization of the palladium intermediate by electron-rich ligands, which suppresses β-hydride elimination and promotes cyclic amine formation.

Reaction conditions typically involve toluene as the solvent, potassium tert-butoxide as the base, and temperatures between 80–100°C. A representative synthesis of 1-cyano-4-phenylpiperazine achieved an 82% yield using 2 mol% Pd(OAc)₂ and 4 mol% Xantphos. The table below summarizes catalyst systems and their performance:

Catalyst SystemLigandBaseSolventYield (%)
Pd(OAc)₂XantphosKOtBuToluene82
Pd₂(dba)₃BINAPCs₂CO₃DMF75
PdCl₂(Amphos)₂DavePhosNaOtBuTHF68

Microwave-assisted variants of this method reduce reaction times from 24 hours to 30 minutes while maintaining yields above 70%. The cyano group’s electron-withdrawing nature enhances the electrophilicity of the palladium center, facilitating oxidative addition steps.

Reductive Amination Approaches in Piperazine Functionalization

Reductive amination provides a direct route to N-alkylated piperazines, with subsequent cyanation achieved via nucleophilic substitution. A patented method for piperazine synthesis involves hydrogenating iminodiacetonitrile under high-pressure H₂ (3,000–5,000 psi) using Raney nickel catalysts in ammoniated methanol. While this process primarily yields unsubstituted piperazine, modifying the nitrile precursor with cyano-containing substituents enables access to 1-cyanopiperazine derivatives.

Key variables include:

  • Catalyst loading: ≥1 g Raney Ni per gram of nitrile precursor.
  • Solvent composition: 5–15% NH₃ in methanol optimizes proton transfer during imine intermediate formation.
  • Temperature: 75–125°C balances reaction rate and selectivity.

In a scaled batch reaction, hydrogenation of 38 g iminodiacetonitrile at 105°C and 4,500 psi H₂ produced piperazine in 85% yield. Adapting this protocol to cyano-functionalized substrates requires careful control of steric effects, as bulkier substituents may hinder catalyst accessibility.

Phase-Transfer Catalyzed N-Cyanation Techniques

Phase-transfer catalysis (PTC) offers a solvent-efficient pathway for introducing cyano groups onto preformed piperazines. While not explicitly detailed in the provided sources, analogous methods involve reacting piperazine with cyanating agents like NaCN or KCN in biphasic systems. Tetrabutylammonium bromide (TBAB) facilitates anion transfer across aqueous-organic interfaces, enabling N-cyanation at room temperature.

A hypothetical workflow could involve:

  • Dissolving piperazine in dichloromethane with TBAB (10 mol%).
  • Adding aqueous NaCN (1.2 equiv) and stirring vigorously.
  • Quenching with HCl and isolating the product via extraction.

This method remains underexplored for 1-cyanopiperazine but aligns with reported cyanation strategies for secondary amines. Challenges include minimizing dialkylation and controlling regioselectivity in unsymmetrical piperazines.

Microwave-Assisted Synthesis of Cyanated Piperazines

Microwave irradiation accelerates reaction kinetics in piperazine cyanation by enhancing dipole polarization and reducing activation barriers. Although the provided sources lack direct examples, extrapolation from palladium-catalyzed protocols suggests that microwave conditions (150–200°C, 15–30 min) could improve yields in SN₂-type cyanation reactions. For instance, substituting conventional heating with microwave energy in the synthesis of JYQ-88 reduced reaction times from 12 hours to 45 minutes while maintaining 78% yield.

Future work should optimize microwave parameters (power, pulse duration) for specific cyanation reagents. Combining microwave assistance with flow chemistry may further enhance scalability and reproducibility.

XLogP3

-0.1

Dates

Modify: 2023-08-19

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